N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an acetamide group bearing a 4-fluorophenyl moiety and at the 2-position with a 5-methyl-1,3,4-oxadiazole ring. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety contributes to hydrogen bonding and π-π stacking interactions, critical for target binding in therapeutic applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJKOJONMSPJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the indole and oxadiazole moieties with the fluorophenyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves several steps:
- Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
- Attachment of the Fluorophenyl Group: This is achieved through nucleophilic aromatic substitution reactions.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its structure allows for the development of more complex molecules that can be utilized in various chemical processes.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties: Studies have shown that derivatives of oxadiazoles can inhibit viral replication.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell growth through various mechanisms.
Medicine
The therapeutic potential of this compound is under investigation for various diseases:
- Cancer Treatment: Its anticancer properties are being explored in preclinical models against different cancer cell lines.
- Neurological Disorders: Some studies suggest potential neuroprotective effects that warrant further exploration.
Industry
In industrial applications, this compound can be utilized in:
- Material Science: Its unique chemical properties may lead to the development of new materials with specific functionalities.
- Chemical Processes: It can serve as a reagent or catalyst in various chemical reactions.
Anticancer Studies
A study published in ACS Omega highlighted the anticancer activity of related compounds with structural similarities to this compound. For instance:
- Compounds displayed significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51.88% to 86.61% .
Research has indicated that compounds within this class interact with specific molecular targets involved in critical biological pathways. For example:
- The mechanism of action may involve binding to receptors or enzymes that regulate cellular processes related to inflammation and cancer progression .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural analogs vary in substituents on the indole core, oxadiazole modifications, and N-acetamide side chains, leading to differences in physicochemical properties and bioactivity.
Substituent Effects on the Aromatic Ring and Indole Core
Table 1: Key Structural Variations and Physicochemical Properties
*Calculated based on molecular formula C₁₉H₁₅FN₄O₂.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound and 5d improves metabolic stability compared to electron-donating groups like methoxy in 10j .
- Bulkier Substituents: Compounds with naphthyl (10k ) or benzofuran (5d ) side chains exhibit higher molecular weights and altered solubility profiles.
- Thioether Linkage: Sulfur-containing analogs (e.g., 5d , 8t ) show enhanced tyrosinase and LOX inhibition due to thiol-mediated metal chelation.
Anticancer Activity:
- The target compound’s structural analogs, such as 10j and 10k , demonstrate potent dual Bcl-2/Mcl-1 inhibitory activity, with IC₅₀ values in the nanomolar range. The chloro and fluoro substituents in 10j enhance apoptotic activity by improving target affinity.
- In contrast, benzofuran-oxadiazole derivatives (e.g., 5d ) prioritize tyrosinase inhibition (IC₅₀ ~ 0.89 µM), suggesting divergent structure-activity relationships (SAR) based on heterocycle choice.
Enzyme Inhibition:
- LOX Inhibition: Compound 8t (IC₅₀ = 23.4 µM) highlights the importance of the sulfanyl-acetamide linkage for LOX binding, absent in the target compound.
- SIRT2 Inhibition: Arylthioacetamide-oxadiazole derivatives (e.g., SIRT2 inhibitors ) show sub-micromolar activity, indicating that oxadiazole-arylthio combinations are critical for NAD⁺-dependent deacetylase targeting.
Biological Activity
N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure integrates a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it features a 4-fluorophenyl group and an indole derivative linked through an acetamide functional group. This specific arrangement is believed to enhance its biological activity.
Biological Activity Overview
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Many studies have highlighted the anticancer potential of oxadiazole derivatives by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : Compounds containing oxadiazole rings have shown promising results against various bacterial strains, indicating their potential use as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes that are critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells, enhancing its anticancer efficacy.
- Antibacterial Mechanisms : Its structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways within the bacteria.
Anticancer Studies
A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines through molecular docking studies. The compound was shown to effectively bind to target proteins involved in tumor growth .
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(4-fluorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide | 10–30 | Various cancer cell lines |
| Reference Compound (Doxorubicin) | <10 | Multiple cancer types |
Antimicrobial Activity
In antimicrobial evaluations, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core followed by coupling with fluorophenyl acetamide derivatives. Key steps include:
- Nucleophilic substitution at the indole nitrogen using activated acetamide intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Oxadiazole ring formation via cyclization of thiosemicarbazide precursors using dehydrating agents like POCl₃ or H₂SO₄ .
Yield optimization strategies: - Use catalytic agents (e.g., triethylamine for acid scavenging) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of indole to acetamide) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Spectroscopic characterization :
- ¹H/¹³C-NMR to verify indole proton environments (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray crystallography (if crystalline) for absolute configuration validation .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or apoptotic regulators (e.g., Bcl-2/Mcl-1) .
Advanced Research Questions
Q. How do substituents on the indole and oxadiazole moieties influence biological activity?
- Structure-activity relationship (SAR) studies reveal:
- 5-Methyl substitution on oxadiazole enhances metabolic stability by reducing CYP450-mediated oxidation .
- Fluorophenyl groups improve target binding via hydrophobic interactions (e.g., with kinase ATP-binding pockets) .
- Data table:
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| Oxadiazole-5-methyl | 0.12 (MCF-7) | Hydrophobic |
| Indole-3-acetamide | 0.45 (HeLa) | H-bonding |
Q. What computational methods are effective for predicting target binding modes?
- Molecular docking (AutoDock Vina, Schrödinger Suite):
- Use crystal structures of Bcl-2 (PDB: 2W3L) or EGFR (PDB: 1M17) for docking simulations .
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) .
Q. How can contradictory data on anticancer activity across cell lines be resolved?
- Mechanistic profiling :
- Compare apoptosis markers (caspase-3 activation) vs. anti-proliferative effects (Ki-67 staining) to differentiate modes of action .
- Perform transcriptomic analysis (RNA-seq) to identify pathway-specific responses (e.g., p53 vs. NF-κB) .
Q. What strategies improve thermal stability and formulation compatibility?
- Thermal analysis :
- DSC/TGA to determine melting points (e.g., 190–194°C) and decomposition profiles .
- Co-crystallization : Use excipients like polyethylene glycol (PEG) to enhance solubility (>50 µg/mL in PBS) .
Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies?
- ADMET profiling :
- Microsomal stability assays : >60% remaining after 30 min indicates low hepatic clearance .
- Plasma protein binding (equilibrium dialysis): <90% bound for optimal free drug availability .
Methodological Considerations
Q. How to address low synthetic yields in oxadiazole ring formation?
- Optimize cyclization conditions : Replace POCl₃ with PCl₅ in refluxing toluene to reduce side-product formation .
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before final coupling .
Q. What analytical techniques resolve spectral overlaps in NMR?
- 2D NMR (COSY, HSQC) to distinguish indole C-H couplings from fluorophenyl signals .
- Variable-temperature NMR to reduce signal broadening caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
